1,5-Dinitroanthraquinone
Overview
Description
1,5-Dinitroanthraquinone (1,5-DNAQ) is an organic compound with a molecular formula of C14H6O5N2. It is an aromatic compound that is yellow-orange in color and has a molecular weight of 270.2 g/mol. It is a stable, non-volatile, and relatively non-toxic compound. It is often used as a reagent in organic synthesis and is known to have a wide range of applications in research and industrial settings.
Scientific Research Applications
Electrochemical Reduction
The electrochemical reduction of 1,5-dinitroanthraquinone in ionic liquids, particularly in EMimBF4, has been studied, revealing the influence of concentration, water presence, and temperature on the electrochemical properties. This process is a complex, multi-step electrochemical transfer that primarily produces 1,5-diaminoanthraquinone (Wang Yin-mei, 2010).
Thermal Decomposition Kinetics
Research on the thermal decomposition of anthraquinone nitro compounds, including this compound, provides insights into their behavior in dye production. This includes analysis of the decomposition process, specific heat release, and thermal risks associated with these substances (Zehua Xia et al., 2021).
Crystal Structure Analysis
X-ray diffraction methods have been used to determine the crystal structure of 1,5-dinitro-4,8-dihydroxyanthraquinone. This study provides insights into the planarity of the anthraquinone nucleus and the positioning of nitro groups, which has implications for its chemical behavior (M. Bailey & C. Brown, 1967).
Liquid Crystal Dichroic Dyes
This compound has been used as a raw material for synthesizing dichroic dyes in liquid crystal displays. This application demonstrates the potential of this compound derivatives in advanced material technologies (Li Xiaolian et al., 2010).
Synthesis of High Purity Derivatives
Processes for synthesizing and separating high-purity 1,8-dinitroanthraquinone and this compound have been developed, highlighting the importance of these compounds in various industrial applications (Chen Le-wen, 2007).
Mechanism of Action
Target of Action
The primary target of 1,5-Dinitroanthraquinone is the electron transfer chains within experimental applications . It functions as an electron acceptor in redox reactions .
Mode of Action
This compound interacts with its targets by accepting electrons from other molecules, thereby facilitating the transfer of electrons in various chemical processes . At the molecular level, it undergoes reduction reactions, where it gains electrons to form reduced products .
Biochemical Pathways
This compound’s mechanism of action involves participating in electron transfer chains and redox reactions . These processes contribute to the progression of experimental processes . .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that this compound has a low solubility in water but is soluble in organic solvents such as ethanol and acetone . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
The primary result of this compound’s action is the facilitation of electron transfer in redox reactions . By accepting electrons and undergoing reduction reactions, it contributes to the progression of experimental processes .
properties
IUPAC Name |
1,5-dinitroanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)8-4-2-6-10(12(8)13)16(21)22/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMVHWDCRFNPQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058869 | |
Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82-35-9 | |
Record name | 1,5-Dinitro-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dinitroanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dinitroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.286 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,5-dinitroanthraquinone interesting for battery applications?
A: this compound stands out due to its dual-type multielectron reaction centers, namely nitro and carbonyl groups. [] These groups can undergo a six-electron and four-electron reduction respectively, transforming into amine and methylene groups in the presence of fluoroethylene carbonate (FEC) in the electrolyte. [] This ability to accommodate multiple electron transfers translates to a significantly higher energy density compared to many other organic electrode materials.
Q2: What kind of performance improvements have been observed with this compound in batteries?
A: Studies have demonstrated an ultrahigh specific capacity of 1321 mAh g-1 and a high voltage of ~2.62 V with this compound, resulting in a remarkable energy density of 3400 Wh kg-1. [] This performance surpasses even commercial lithium battery electrode materials, highlighting its potential for high-energy-density lithium primary battery systems.
Q3: How does the electrochemical behavior of this compound vary under different conditions?
A: Research using ionic liquids, specifically EMimBF4, as electrolytes has revealed that the electrochemical reduction of this compound is influenced by various factors. [] These include the concentration of this compound itself, the presence of water in the electrolyte, and the temperature. [] Understanding these influences is crucial for optimizing its performance in electrochemical applications.
Q4: What is the primary product of this compound's electrochemical reduction?
A: The electrochemical reduction of this compound proceeds through a one-molecule, five-step process involving the transfer of 12 electrons. [] This process primarily yields 1,5-diaminoanthraquinone as the main product. []
Q5: Are there established methods for quantifying this compound and related compounds in environmental samples?
A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the determination of this compound alongside other anthraquinone compounds in environmental matrices like soil. [] These methods offer high sensitivity and good reproducibility, allowing for the accurate measurement of these compounds in complex samples.
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